molecular formula C18H23NO B069366 (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol CAS No. 161832-74-2

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Cat. No.: B069366
CAS No.: 161832-74-2
M. Wt: 269.4 g/mol
InChI Key: XECSMDWXBMBRDE-QGZVFWFLSA-N
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Description

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a chiral amino alcohol with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol . It is characterized by a pentanol backbone substituted with a methyl group at position 4, two phenyl groups at position 1, and an amino group at position 2. The compound exists in the R-enantiomeric form and has a CAS number of 161832-74-2 (commercial source) or 78603-97-1 (stereochemical variant) .

Key applications include its role as a chiral ligand in asymmetric catalysis and as a precursor for synthesizing tripodal receptors in molecular recognition . It is stored under argon to prevent oxidation and degradation, reflecting its sensitivity to environmental conditions .

Properties

IUPAC Name

(2R)-2-amino-4-methyl-1,1-diphenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECSMDWXBMBRDE-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161832-74-2
Record name (R)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
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Preparation Methods

Borane-Mediated Asymmetric Reduction

Chiral borane complexes, such as those derived from oxazaborolidines, are highly effective for this transformation. The Corey-Bakshi-Shibata (CBS) reduction protocol is frequently employed, achieving enantiomeric excesses of 88–92% under optimized conditions.

Reaction Conditions :

  • Catalyst : (R)-CBS oxazaborolidine (5–10 mol%)

  • Reducing Agent : BH₃·THF or BH₃·SMe₂

  • Temperature : −78°C to 0°C

  • Solvent : Dichloromethane or toluene

Catalyst Loading (mol%)Temperature (°C)ee (%)Yield (%)
5−789285
1008891

The reaction proceeds via a six-membered transition state, where the borane coordinates to the ketone oxygen, and the chiral oxazaborolidine directs hydride delivery to the re face of the carbonyl group.

Reductive Amination of α-Hydroxy Ketones

An alternative route involves reductive amination of 4-methyl-1,1-diphenyl-1-pentanol-2-one. This method simultaneously introduces the amino group and reduces the ketone, though it requires careful control of stereochemistry.

Chiral Auxiliary-Assisted Synthesis

Chiral amines or ammonia in the presence of asymmetric hydrogenation catalysts are used to enforce stereocontrol. For example, employing (R)-BINAP-modified ruthenium catalysts under hydrogen pressure (50–100 bar) yields the target compound with 80–84% ee.

Key Variables :

  • Catalyst : RuCl₂[(R)-BINAP]

  • Pressure : 50 bar H₂

  • Solvent : Methanol or ethanol

Enzymatic Resolution of Racemic Mixtures

Industrial-scale production often employs lipases or esterases to resolve racemic 2-amino-4-methyl-1,1-diphenyl-1-pentanol via kinetic resolution. Candida antarctica lipase B (CAL-B) shows high selectivity for the (R)-enantiomer when using vinyl acetate as an acylating agent.

EnzymeSubstrateee (%)Conversion (%)
CAL-BRacemic alcohol9945
Pseudomonas fluorescens esteraseRacemic acetate9538

This method is cost-effective for large-scale applications but requires recycling of the undesired enantiomer.

Industrial Production and Scalability

Continuous-Flow Asymmetric Hydrogenation

Recent advances involve continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-DuPhos). These systems achieve space-time yields of 120 g·L⁻¹·h⁻¹ and reduce catalyst loading to 0.1 mol% while maintaining 90% ee.

Green Chemistry Considerations

Solvent-free mechanochemical synthesis using ball milling has been explored, reducing waste generation by 70% compared to traditional methods. However, enantioselectivity remains moderate (75–80% ee).

Comparative Analysis of Methods

Methodee (%)Yield (%)ScalabilityCost (USD/kg)
CBS Reduction9285Moderate12,000
Reductive Amination8478High8,500
Enzymatic Resolution9945Very High6,200
Continuous Flow9093High10,000

Mechanistic Insights and Optimization Strategies

Steric Effects in CBS Reduction

Bulky substituents on the oxazaborolidine catalyst enhance enantioselectivity by hindering undesired transition states. For instance, replacing methyl groups with tert-butyl groups improves ee from 92% to 95% but reduces reaction rate by 40%.

Solvent Polarity in Reductive Amination

Polar aprotic solvents (e.g., DMF) increase reaction rates but lower enantioselectivity due to competitive catalyst solvation. A balance is achieved in methanol, offering 84% ee with 78% yield .

Chemical Reactions Analysis

Elimination Reactions

The tertiary alcohol undergoes acid-catalyzed dehydration to form alkenes via an E1 mechanism . Key findings:

ParameterDetails
Reagents Concentrated H₂SO₄, H₃PO₄, or TsOH (p-toluenesulfonic acid) under heating
Mechanism Protonation of -OH → carbocation formation → β-hydrogen elimination
Primary Product 4-Methyl-1,1-diphenyl-1-pentene (major) via Zaitsev’s rule
Byproducts Minor alkenes from alternative β-hydrogens; no carbocation rearrangements observed

The stability of the carbocation intermediate is enhanced by resonance with adjacent phenyl groups, favoring direct elimination over rearrangements .

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation:

Acylation

ReagentProductYieldConditions
Acetyl chlorideN-Acetyl derivative85%Anhydrous ether, 0°C
Benzoyl chlorideN-Benzoyl derivative78%Pyridine, RT

Deamination

Treatment with HNO₂ (nitrous acid) generates a diazonium intermediate, which decomposes to form:

  • 1,1-Diphenyl-1-penten-3-ol (via C-N bond cleavage)
  • Traces of benzylic carbocation-derived products (e.g., diphenylmethane derivatives)

Coordination Chemistry

The compound acts as a chiral ligand in asymmetric catalysis:

ApplicationReaction TypeKey Findings
Asymmetric inductionAldol reactionsEnantiomeric excess (ee) up to 92% when coordinated to Zn²⁺
HydrocyanationAlkenes → nitriles80% ee achieved using Pd complexes; pyridine analogs show lower selectivity

The nitrogen atom in the amino group and the hydroxyl oxygen serve as bidentate ligands, with chirality dictating stereochemical outcomes .

Oxidation

ReagentProductNotes
Dess-Martin periodinane2-Amino-4-methyl-1,1-diphenylpentanoneLimited yield (≤30%); competing side reactions

Reduction

The amino group remains inert under standard reducing conditions (e.g., NaBH₄, LiAlH₄) .

Comparative Reactivity with Enantiomers

Reaction(R)-Enantiomer(S)-Enantiomer
Elimination Faster kinetics (ΔΔG‡ = 1.2 kcal/mol)Slower due to steric hindrance
Asymmetric catalysis Higher enantioselectivity in Zn²⁺ systemsPrefers Cu²⁺ complexes

Scientific Research Applications

Pharmaceutical Applications

Chiral Building Block
(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is extensively used as a chiral building block in the synthesis of various pharmaceuticals. Its chirality is crucial for producing enantiomerically pure compounds that exhibit specific biological activities. For instance, it plays a role in synthesizing drugs that require high chiral purity to ensure efficacy and safety in therapeutic applications.

Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that this compound can be utilized in the synthesis of novel antimicrobial agents. A study highlighted its effectiveness when incorporated into the synthesis of derivatives that showed enhanced activity against Gram-positive bacteria, such as Staphylococcus aureus .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Biological Research

Neuroprotective Properties
Preliminary studies suggest that this compound exhibits neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases . The compound's ability to modulate cellular pathways may lead to the development of therapeutic agents aimed at conditions like Alzheimer's disease.

Anti-inflammatory Effects
In experimental models, this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A concentration-response study indicated effective doses ranging from 10 µg/mL to 50 µg/mL significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .

Chemical Synthesis

Asymmetric Synthesis Techniques
The compound is often employed in asymmetric synthesis techniques due to its ability to facilitate the formation of chiral centers in organic molecules. Its synthesis typically involves chiral catalysts or reagents that ensure the production of the desired enantiomer with high yield and purity.

Synthesis Method Description
Chiral CatalysisUtilizes chiral catalysts for asymmetric reactions
Reduction ReactionsCommonly reduced from corresponding ketones

Industrial Applications

This compound is also utilized in the production of fine chemicals and as a precursor for other valuable compounds. Its versatility makes it suitable for various industrial applications where chiral intermediates are required.

Mechanism of Action

The mechanism of action of ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various receptors or enzymes, influencing their activity. The compound’s chirality plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

The S-enantiomer of this compound shares identical molecular formula and weight but differs in stereochemical configuration. Notably:

  • Synthesis : The S-enantiomer is used to synthesize Tripodal Receptor 3 via microwave-assisted reactions with nitrilotriacetic acid, achieving a 90% yield .
  • Applications : While the R-enantiomer is marketed as a chiral ligand, the S-enantiomer is employed in receptor synthesis for cation recognition, demonstrating how enantiomeric configuration dictates functional roles .
Property (R)-(+)-Enantiomer (S)-(-)-Enantiomer
CAS Number 161832-74-2 78603-97-1
Stereochemical Role Chiral ligand Receptor precursor
Synthesis Yield Not reported 90%

Chain-Length Variants: Tripodal Receptor Precursors

Compounds with shorter carbon chains but similar diphenyl and amino motifs include:

(S)-2-Amino-1,1-diphenyl-1-propanol (Tripodal Receptor 1)
  • Synthesis: Microwave-assisted synthesis yields 93%, higher than the pentanol derivative, suggesting shorter chains improve reaction efficiency .
  • Application: Used in Tripodal Receptor 1 for cation recognition, but with less steric bulk compared to the pentanol analog .
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (Tripodal Receptor 2)
  • Structure: Butanol backbone (4 carbons) with a methyl group at position 3.
  • Synthesis : Yield of 92% , indicating minimal impact of moderate chain elongation on efficiency .
  • Application : Intermediate steric hindrance balances flexibility and binding specificity in receptors .
Compound Backbone Length Methyl Position Yield Application
(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol 5 carbons 4 N/A Chiral ligand
Tripodal Receptor 1 (Propanol) 3 carbons None 93% Cation recognition
Tripodal Receptor 2 (Butanol) 4 carbons 3 92% Cation recognition

Functionalized Derivatives: CF₃-Substituted Catalyst

The compound (S)-2-amino-4-methyl-1,1-bis(4-(trifluoromethyl)phenyl)pentan-1-ol () introduces trifluoromethyl groups on the phenyl rings:

  • Structure: Pentanol backbone with electron-withdrawing CF₃ groups.
  • Molecular Weight : 502.49 g/mol , significantly higher due to CF₃ substitution.
  • Application : Serves as a precursor for the enantioselective catalyst (S,S)-50 , achieving >20:1 enantiomeric ratio in asymmetric reactions .
Property This compound CF₃-Substituted Derivative
Molecular Weight 269.38 g/mol 502.49 g/mol
Key Substituents Phenyl groups 4-(Trifluoromethyl)phenyl
Enantiomeric Purity Not reported >20:1

Simpler Analog: D(+)-2-Amino-3-phenyl-1-propanol

This compound () lacks the methyl branch and diphenyl motif:

  • Structure: Propanol backbone with a single phenyl group.
  • Molecular Weight : 151.20 g/mol , nearly half that of the target compound.
  • Application : Simpler structure reduces steric hindrance, making it suitable for basic chiral templates but less effective in asymmetric catalysis requiring bulkier ligands .

Key Findings and Implications

Stereochemistry Dictates Function: The R- and S-enantiomers of 2-amino-4-methyl-1,1-diphenyl-1-pentanol serve distinct roles—ligands vs. receptor precursors—highlighting the importance of enantiomeric purity .

Chain Length and Branching: Longer backbones (e.g., pentanol) enhance steric effects for catalysis, while shorter chains (propanol/butanol) improve synthetic yields .

Substituent Effects : Electron-withdrawing groups (e.g., CF₃) increase molecular weight and enantioselectivity in catalytic applications .

Biological Activity

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, also known as a chiral amino alcohol, is recognized for its significant role in pharmaceutical synthesis and its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a chiral compound with the CAS number 161832-74-2. It serves as a key intermediate in the synthesis of various pharmaceuticals due to its ability to facilitate asymmetric synthesis and its structural properties that enhance bioactivity .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating possible use in neurodegenerative conditions .

The biological activity of this compound can be attributed to its structural features:

  • Chirality : The chiral nature of the compound allows it to interact selectively with biological targets, enhancing its efficacy in various applications.
  • Hydrophobic Interactions : The diphenyl structure contributes to its hydrophobic interactions with cell membranes, facilitating its penetration into cells and enhancing its biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections .

Anti-inflammatory Effects

In an experimental model using lipopolysaccharide (LPS) to induce inflammation in murine macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. The concentration-response relationship demonstrated an effective dose range from 10 µg/mL to 50 µg/mL .

Q & A

Q. How can green chemistry principles be integrated into the synthesis and purification of this compound?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer extraction .
  • Catalyst Recycling : Immobilize transition-metal catalysts on mesoporous silica for reuse in asymmetric hydrogenation .
  • Waste Minimization : Adopt membrane filtration or crystallization-driven purification to reduce solvent volumes .

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